

GSK269962A Hydrochloride: A Potent and Selective Probe for Rho Kinase Function

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Compound of Interest

Compound Name: GSK269962A hydrochloride

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of various cellular processes.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of GSK269962A as a research probe, summarizing its biochemical activity, cellular effects, and in vivo pharmacology. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its use in laboratory settings.

Core Properties of GSK269962A Hydrochloride

GSK269962A is an aminofurazan-based compound that demonstrates high affinity and selectivity for both ROCK isoforms, ROCK1 and ROCK2.[7] Its potent inhibitory activity makes it a valuable tool for elucidating the physiological and pathological roles of the Rho/ROCK signaling pathway.

Biochemical and Cellular Activity

GSK269962A exhibits nanomolar potency against recombinant human ROCK1 and ROCK2.[1] [2][6][8] Its selectivity has been demonstrated against a panel of other serine/threonine kinases, showing at least a 30-fold greater affinity for ROCK.[2][8][9] In cellular assays,



GSK269962A effectively inhibits ROCK-mediated events such as actin stress fiber formation and smooth muscle contraction.[1]

Table 1: In Vitro Inhibitory Activity of GSK269962A

Target/Assay	Species	IC50 Value	Reference
ROCK1 (recombinant)	Human	1.6 nM	[1][2][6][7][8][9]
ROCK2 (recombinant)	Human	4 nM	[1][2][5][8]
MSK1 (cell-free)	-	49 nM	[1]
RSK1 (cell-free)	-	132 nM	[1]
Vasorelaxation (preconstricted rat aorta)	Rat	35 nM	[1][2][7][9]
NCI-H1963 cell growth	Human	1.28 μΜ	[1]
NCI-H1581 cell growth	Human	18.85 μΜ	[1]
NCI-H1694 cell growth	Human	24.87 μΜ	[1]

Table 2: In Vivo Effects of GSK269962A

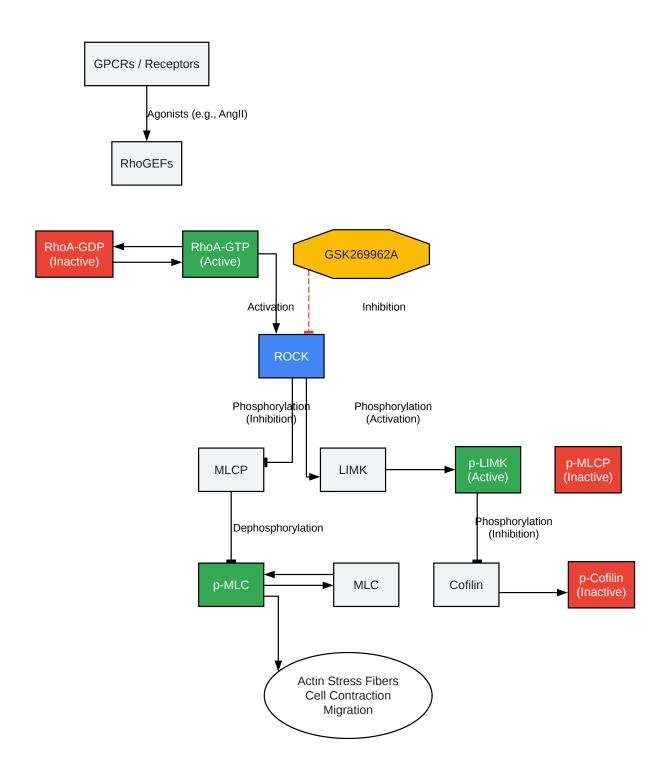


Model	Species	Dosing	Key Findings	Reference
Spontaneously Hypertensive Rats	Rat	0.3, 1, 3 mg/kg (oral)	Dose-dependent reduction in blood pressure.	[2]
Spontaneously Hypertensive Rats	Rat	1, 3, 30 mg/kg (oral)	Reduction in blood pressure of ~10, 20, and 50 mm Hg, respectively.	[7]
Acute Myeloid Leukemia (AML) Xenograft	Mouse	5, 10 mg/kg (i.p.)	Eliminated leukemia cells from bone marrow, liver, and spleen; significantly prolonged survival.	[8][10]

Signaling Pathways

The Rho/ROCK signaling pathway plays a crucial role in regulating cellular contraction, motility, and proliferation.[11][12][13][14] RhoA, a small GTPase, is activated by various upstream signals, leading to the activation of its downstream effector, ROCK.[11][12] ROCK, in turn, phosphorylates multiple substrates, including Myosin Light Chain Phosphatase (MLCP), leading to an increase in myosin light chain (MLC) phosphorylation and subsequent cell contraction and stress fiber formation.[12][13][15]



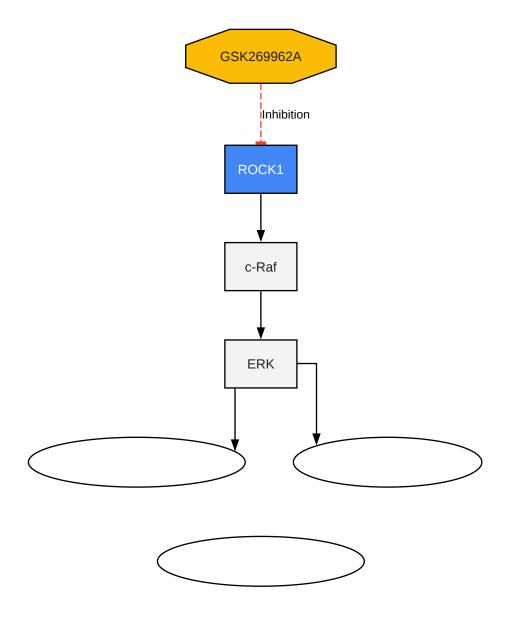


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Caption: Rho/ROCK Signaling Pathway and the inhibitory action of GSK269962A.



In the context of cancer, such as acute myeloid leukemia (AML), the ROCK1/c-Raf/ERK signaling pathway has been identified as a target for GSK269962A.[8][16] Inhibition of this pathway leads to cell cycle arrest and apoptosis.[8]



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Caption: GSK269962A inhibits the ROCK1/c-Raf/ERK pathway in AML cells.

Experimental Protocols In Vitro Kinase Assay (Scintillation Proximity Assay)

This protocol is adapted from methods used to determine the IC50 of ROCK inhibitors.[3]



Objective: To determine the enzymatic activity and inhibitory potential of GSK269962A against ROCK1.

Materials:

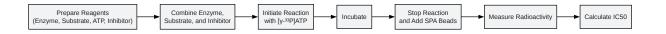
- Purified recombinant human ROCK1
- Peptide substrate (e.g., Biotin-Ahx-AKRRLSSLRA-CONH2)
- [y-33P]ATP
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- GSK269962A hydrochloride dissolved in 100% DMSO
- Streptavidin-coated SPA beads
- Microplates

Procedure:

- Prepare serial dilutions of GSK269962A in 100% DMSO. A typical 11-point dilution range would be from 10 μ M to 0.2 nM in 3-fold dilutions.[3]
- In a microplate, combine the purified ROCK1 enzyme, peptide substrate, and assay buffer.
- Add the diluted GSK269962A or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.
- Allow the beads to settle and capture the biotinylated, ³³P-labeled peptide.
- Measure the radioactivity using a scintillation counter.



 Calculate the percent inhibition for each concentration of GSK269962A and determine the IC50 value by fitting the data to a dose-response curve.



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Caption: Workflow for an in vitro kinase scintillation proximity assay.

Cell Viability Assay (CCK-8)

This protocol is based on studies evaluating the anti-proliferative effects of GSK269962A on cancer cell lines.[8][10]

Objective: To assess the effect of GSK269962A on the viability and proliferation of AML cells.

Materials:

- AML cell lines (e.g., MV4-11, OCI-AML3) and non-AML cell lines
- Cell culture medium and supplements
- GSK269962A hydrochloride
- Cell Counting Kit-8 (CCK-8)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cells in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.
- Treat the cells with various concentrations of GSK269962A for a specified duration (e.g., 72 hours).[8] Include a vehicle control (DMSO).



- After the treatment period, add CCK-8 solution to each well and incubate for 1-4 hours.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
- Determine the IC50 value from the dose-response curve.

In Vivo Antihypertensive Study

This protocol is based on studies investigating the blood pressure-lowering effects of GSK269962A.[1][2][3][7]

Objective: To evaluate the effect of orally administered GSK269962A on systemic blood pressure in spontaneously hypertensive rats (SHR).

Materials:

- Spontaneously hypertensive rats
- GSK269962A hydrochloride
- Vehicle for oral administration (e.g., PEG300, Tween80, ddH2O mixture)[1]
- Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
- Oral gavage needles

Procedure:

- Acclimatize the SHR to the blood pressure measurement procedure.
- Measure the baseline blood pressure of each animal.
- Administer GSK269962A orally at different doses (e.g., 0.3, 1, 3, and 30 mg/kg) or the vehicle control.[2][7]
- Monitor and record the systemic blood pressure and heart rate at various time points postadministration (e.g., up to 24 hours). The maximal effect is typically observed around 2 hours



after oral gavage.[1][3]

 Analyze the data to determine the dose-dependent effect of GSK269962A on blood pressure.

Conclusion

GSK269962A hydrochloride is a highly potent and selective ROCK inhibitor that serves as an invaluable tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway. Its well-characterized in vitro and in vivo activities, coupled with the detailed protocols provided in this guide, should empower researchers to effectively utilize this compound as a probe for Rho kinase function in a variety of experimental systems.

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